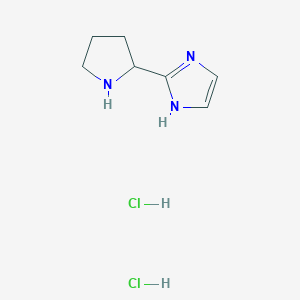

![molecular formula C8H6N2O2 B1377481 Pyrrolo[1,2-b]pyridazine-7-carboxylic acid CAS No. 1378467-76-5](/img/structure/B1377481.png)

Pyrrolo[1,2-b]pyridazine-7-carboxylic acid

Descripción general

Descripción

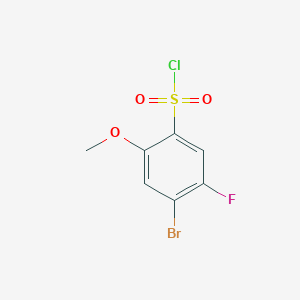

Pyrrolo[1,2-b]pyridazine-7-carboxylic acid is a useful research chemical . It is a derivative of pyridazine, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The pyrrolo[1,2-b]pyridazine-7-carboxylic acid molecule contains a total of 19 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 .

Synthesis Analysis

The synthesis of Pyrrolo[1,2-b]pyridazine-7-carboxylic acid involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate and subsequent condensation of the resulting carbamate derivative with a chalcone .Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-b]pyridazine-7-carboxylic acid includes a pyrrole ring and a pyridazine ring, which are fused together. The molecule also contains a carboxylic acid group .Aplicaciones Científicas De Investigación

Synthesis of New Compounds

Pyrrolo[1,2-b]pyridazines can be synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . This process involves the generation of mesoionic compounds in situ by the action of acetic anhydride on 3(2H)pyridazinone acids .

Cytotoxic Evaluation

Newly synthesized pyrrolo[1,2-b]pyridazines have been evaluated for their cytotoxicity on plant cells (Triticum aestivum L.) and crustacean animal cells (Artemia franciscana Kellogg and Daphnia magna Straus) . Some of these compounds demonstrated strong cytotoxic effects against LoVo tumor colon cells .

Anticancer Applications

Pyrrolo-fused derivatives, including pyrrolo[1,2-b]pyridazines, serve as promising scaffolds for the development of anticancer drugs . They have shown significant growth inhibition effect on various cancer cell lines, including HL-60 (TB) leukemia cells, COLO205 colon cancer cells, MDA-MB-435 melanoma cells, OVCAR-3 ovarian cancer cells, and A498 renal cancer cells .

Antimicrobial Applications

Pyrrolo-fused derivatives are also known for their antimicrobial properties . They can be used in the development of antimicrobial drugs.

Antiviral Applications

These compounds can also serve as potential scaffolds for the development of antiviral drugs .

Anti-Inflammatory Applications

Pyrrolo-fused derivatives, including pyrrolo[1,2-b]pyridazines, can be used in the development of anti-inflammatory drugs .

Enzyme Inhibiting Applications

These compounds can also be used in the development of enzyme inhibiting drugs .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety and Hazards

Direcciones Futuras

The future directions for research on Pyrrolo[1,2-b]pyridazine-7-carboxylic acid could include further investigation of its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. In addition, its potential applications in pharmaceuticals, optical materials, and catalysis could be explored .

Propiedades

IUPAC Name |

pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)7-4-3-6-2-1-5-9-10(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDMJBKRAYBLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |

CAS RN |

1378467-76-5 | |

| Record name | pyrrolo[1,2-b]pyridazine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

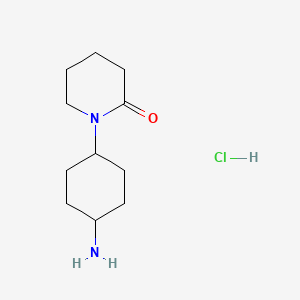

![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)

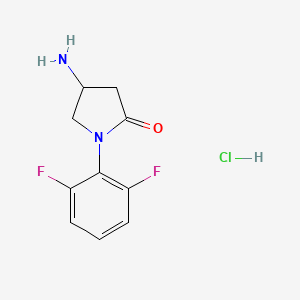

![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)

![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)